molecular formula C12H15N5O2 B3787866 5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B3787866
M. Wt: 261.28 g/mol
InChI Key: NYILCNUOBPBZNB-UHFFFAOYSA-N
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Description

5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a pyrazolopyridine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . This intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its combination of a pyrimidine ring with methoxy substitutions and a pyrazolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4,6-dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-18-10-5-11(19-2)15-12(14-10)17-4-3-9-8(7-17)6-13-16-9/h5-6H,3-4,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYILCNUOBPBZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC3=C(C2)C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 2
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5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
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5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 4
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5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 5
5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-(4,6-Dimethoxypyrimidin-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

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